(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, dichlorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the formation of the thiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are essential for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s success and the purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as part of a drug discovery process.
Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
(2E)-4-(2,4-dichlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-5-13(6-3-11)23-24-16(9-21)18-22-17(10-25-18)14-7-4-12(19)8-15(14)20/h2-8,10,23H,1H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPBPCJIIXYER-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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